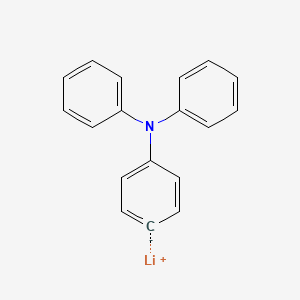![molecular formula C10H23IO2Si B12577219 (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane CAS No. 515136-37-5](/img/structure/B12577219.png)
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane is a chemical compound known for its unique structure and properties. It is a silane compound with an iodine atom attached to a propyl group, which is further connected to a silicon atom bonded with a methyl group and two isopropoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane typically involves the reaction of 3-iodopropyltrimethoxysilane with isopropanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of (3-aminopropyl)(methyl)bis[(propan-2-yl)oxy]silane.
Oxidation: Formation of (3-iodopropyl)(methyl)silanol.
Reduction: Formation of (3-iodopropyl)(methyl)silane.
Wissenschaftliche Forschungsanwendungen
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Wirkmechanismus
The mechanism by which (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The iodine atom can participate in halogen bonding, enhancing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltris(trimethylsiloxy)silane: Similar in structure but lacks the iodine atom.
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane: Contains a chlorine atom instead of iodine.
(3-Bromopropyl)(methyl)bis[(propan-2-yl)oxy]silane: Contains a bromine atom instead of iodine.
Uniqueness
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chlorinated or brominated counterparts. The iodine atom enhances the compound’s ability to participate in specific chemical reactions, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
515136-37-5 |
|---|---|
Molekularformel |
C10H23IO2Si |
Molekulargewicht |
330.28 g/mol |
IUPAC-Name |
3-iodopropyl-methyl-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C10H23IO2Si/c1-9(2)12-14(5,8-6-7-11)13-10(3)4/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
OFCUUJGBQKLHFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](C)(CCCI)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
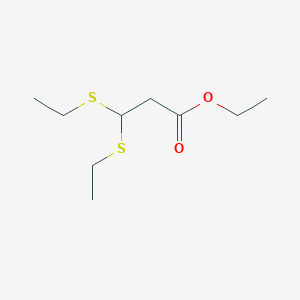
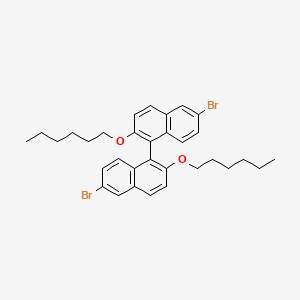
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
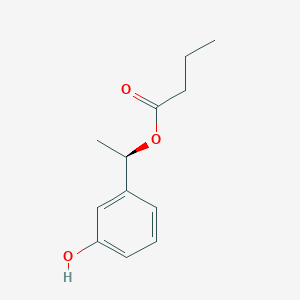
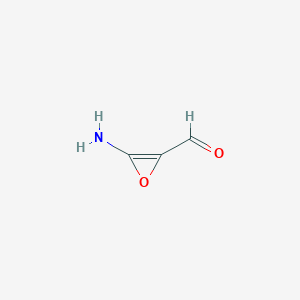
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
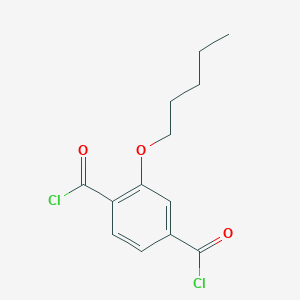
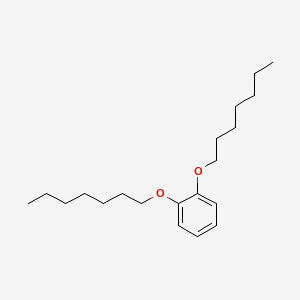

![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)

